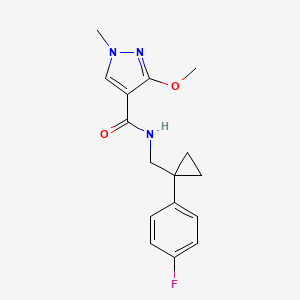

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also includes a fluorophenyl group and a cyclopropyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, fluorophenyl group, and cyclopropyl group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and related compounds have been explored to understand their chemical properties and potential applications. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, providing insights into the structural aspects and cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Additionally, the structural analysis of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides has offered valuable information on geometric parameters and molecular interactions (Köysal, Işık, Sahin, & Palaska, 2005).

Analytical Characterization and Differentiation

Analytical characterization and differentiation of closely related compounds are crucial for identifying and understanding the pharmacological activities of these chemicals. A study on the identification and differentiation of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its regioisomer provides a foundation for further research into their pharmacological properties (McLaughlin et al., 2016).

Cytotoxic Activity and Potential Therapeutic Applications

The cytotoxic activity and potential therapeutic applications of compounds related to this compound have been investigated. Synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines highlight the potential of these compounds in cancer research (Hassan, Hafez, Osman, & Ali, 2015).

Radiochemical Synthesis for Imaging Studies

The development of radiotracers for positron emission tomography (PET) imaging studies, such as the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide, demonstrates the application of these compounds in medical imaging and neuroscience research (Katoch-Rouse & Horti, 2003).

Mechanism of Action

Target of Action

The compound, also known as Bomedemstat , primarily targets the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66) . LSD1 is an oxidizing enzyme that mediates the demethylation of lysine 4 of histone H3 (H3K4) mono- and di-methyl (H3K4me1 and H3K4me2), modifications known as epigenetic marks .

Mode of Action

Bomedemstat interacts with LSD1 by irreversibly inhibiting its function . LSD1 coordinates flavine adenine dinucleotide (FAD), a co-factor essential for the oxidative demethylation reaction . The first step in the catalytic reaction of LSD1 involves the abstraction of hydride from the target methyl of the H3K4 sidechain N-methyl by the oxidized state of a non-covalently bound FAD prosthetic group at the LSD1 active site to give a stabilized methylene iminium ion .

Biochemical Pathways

The inhibition of LSD1 by Bomedemstat affects the epigenetic regulation of gene expression . These modifications are generally associated with repression of DNA transcription . Therefore, the inhibition of LSD1 can lead to changes in gene expression, affecting various biochemical pathways.

Result of Action

The molecular and cellular effects of Bomedemstat’s action are primarily related to its impact on gene expression due to the inhibition of LSD1 . This can lead to changes in the cellular functions regulated by the affected genes.

Safety and Hazards

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-20-9-13(15(19-20)22-2)14(21)18-10-16(7-8-16)11-3-5-12(17)6-4-11/h3-6,9H,7-8,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYOHTHRHCHHAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765929.png)

amine dihydrochloride](/img/no-structure.png)

![4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide](/img/structure/B2765934.png)

![N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B2765939.png)

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)